(3-Azidoazetidin-1-yl)(o-tolyl)methanone
Description
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-4-2-3-5-10(8)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDCAWYQQRWSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (3-Azidoazetidin-1-yl)(o-tolyl)methanone with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity:
Key Observations:
Substituent Position Effects :
- The o-tolyl group in the target compound increases steric hindrance near the ketone compared to its m-tolyl isomer. This steric effect may reduce reactivity in nucleophilic additions but improve enantioselectivity in asymmetric reactions, as seen in related o-tolyl systems .
- The m-tolyl analog retains similar hydrophobicity (XlogP = 2.5) but offers better accessibility for reactions at the para position of the aromatic ring .
Ring System Comparisons: Replacing the azetidine ring with a tetrahydro-2H-pyran-4-yl group (as in ) lowers XlogP from 2.5 to 0.7, enhancing aqueous solubility. The pyran oxygen also increases hydrogen-bond acceptors (4 vs. 3), improving interactions with biological targets.
Azide Reactivity: The azide group in this compound is stabilized by the electron-withdrawing ketone, reducing unintended decomposition compared to aliphatic azides. This stability is critical for applications in controlled click chemistry .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (3-Azidoazetidin-1-yl)(o-tolyl)methanone generally involves:
- Formation of the azetidine ring system.
- Introduction of the o-tolyl methanone group via acylation.
- Subsequent azidation at the 3-position of the azetidine ring.
These steps are often performed sequentially, with purification and characterization at each stage to ensure product integrity.
Preparation of the Azetidine Core
The azetidine ring is a four-membered nitrogen-containing heterocycle, which can be synthesized by several methods:
Cyclization of appropriate amino precursors : For example, 2-aminopropanol derivatives can be converted into azetidines through intramolecular nucleophilic substitution or ring contraction strategies.
[2+2] Cycloaddition and formal [3+3] cycloaddition reactions : These methods provide access to functionalized azetidines, including 3-chloroazetidines that can be further transformed.
Pd-catalyzed intramolecular amination : This approach allows for the construction of azetidine rings from suitable precursors.
Acylation to Introduce the (o-Tolyl)methanone Moiety
The acylation of the azetidine nitrogen with an o-tolyl methanone (benzoyl chloride derivative) is typically performed under mild conditions:
- The azetidine amine (amine) is dissolved in dichloromethane (CH2Cl2) with triethylamine as a base at 0°C (ice bath).
- A solution of o-tolyl benzoyl chloride is added dropwise over several minutes.
- The mixture is stirred at room temperature for 12 hours.
- The reaction mixture is then quenched with saturated aqueous sodium bicarbonate (NaHCO3) and extracted with CH2Cl2.
- The organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude amide product.
This procedure ensures selective formation of the amide bond between the azetidine nitrogen and the o-tolyl methanone group.
The introduction of the azido group (-N3) at the 3-position of the azetidine ring is a critical step and can be achieved by:
Reaction of the corresponding benzamide with iodobenzene diacetate and trimethylsilyl azide (TMSN3) in acetonitrile (CH3CN) under cooling in an ice-salt bath and inert atmosphere (argon). The azidation proceeds smoothly with stirring, followed by workup to isolate the azido-substituted product.
Nucleophilic substitution of halogenated azetidine intermediates : For example, 3-chloroazetidines can be treated with sodium azide (NaN3) in DMSO at room temperature overnight. This substitution replaces the chlorine atom with an azido group, yielding the 3-azidoazetidine derivative.
Iron-catalyzed aminoazidation of alkenes : Although more general, this method uses Fe(OTf)2 catalyst, sodium azide, and aminating reagents to convert alkenes into azidoamines regioselectively. This approach is less direct for azetidine but relevant for synthesizing azidoamine precursors.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Acylation | Azetidine amine (15 mmol), triethylamine (25 mmol), o-tolyl benzoyl chloride (15 mmol), CH2Cl2, 0°C to RT, 12 h | Formation of amide bond | Crude amide isolated after extraction and drying |
| 2. Azidation | Crude amide (5 mmol), iodobenzene diacetate (10 mmol), TMSN3 (20 mmol), CH3CN, ice-salt bath, argon atmosphere | Introduction of azido group at 3-position | Purified by chromatography to yield azidoazetidinyl methanone |
| 3. Alternative Azidation | 3-chloroazetidine intermediate, NaN3 (15 mmol), DMSO, RT, overnight | Nucleophilic substitution to azide | Purification by column chromatography |
Analytical and Characterization Data
The synthesized this compound is typically characterized by:
- NMR spectroscopy (1H, 13C) confirming the azetidine ring and aromatic substitution.
- Mass spectrometry to verify molecular weight and azide incorporation.
- IR spectroscopy showing characteristic azide stretch (~2100 cm⁻¹).
- Chromatographic purity via silica gel column chromatography.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acylation of Azetidine Amine | o-Tolyl benzoyl chloride, triethylamine, CH2Cl2 | 0°C to RT, 12 h | Mild, high selectivity | Requires moisture-free conditions |
| Azidation with Iodobenzene Diacetate & TMSN3 | Iodobenzene diacetate, TMSN3, CH3CN | Ice bath, inert atmosphere | Efficient azide introduction | Requires inert atmosphere, careful handling |
| Nucleophilic Substitution of 3-Chloroazetidine | NaN3, DMSO | RT, overnight | Straightforward substitution | Azide safety concerns, longer reaction time |
| Fe(OTf)2-Catalyzed Aminoazidation | Fe(OTf)2, NaN3, aminating reagent, MeOH | RT, 16 h | Regioselective, mild | Not specific for azetidine ring |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify o-tolyl aromatic protons (δ 6.8–7.5 ppm) and azetidine ring protons (δ 3.0–4.0 ppm). Azide protons are absent, confirming successful substitution .
- HSQC/HMBC : Correlate azetidine N-CH₂ groups with the carbonyl carbon (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 216.24 (C₁₁H₁₂N₄O⁺) .
Q. Advanced Research Focus
- X-ray Crystallography :
What strategies are employed to assess the biological activity of this compound, particularly its potential as a topoisomerase I inhibitor?
Q. Advanced Research Focus
- In vitro assays :
- Topoisomerase I Relaxation Assay : Incubate supercoiled DNA with the compound and recombinant topoisomerase I. Monitor DNA relaxation via agarose gel electrophoresis .
- Cell Viability Assays : Test IC₅₀ values against cancer cell lines (e.g., HCT-116) using MTT assays. Compare with control compounds like camptothecin .
- Mechanistic Studies :
- Molecular docking (e.g., AutoDock Vina) to predict binding interactions with topoisomerase I’s catalytic tyrosine residue .
How do computational methods aid in predicting the reactivity and stability of the azide group in this compound?
Q. Advanced Research Focus
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to assess azide group stability. High activation energy (>25 kcal/mol) for decomposition indicates kinetic stability .
- Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites for click chemistry (e.g., CuAAC with alkynes) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to predict aggregation tendencies .
What crystallographic challenges arise during refinement of this compound, and how are they resolved?
Q. Advanced Research Focus
- Disorder in Azide Groups :
- Validation : Cross-check with Mercury software for hydrogen-bonding networks and PLATON for symmetry checks .
How does the electronic nature of the o-tolyl group influence the compound’s reactivity in further derivatization?
Q. Advanced Research Focus
- Electrophilic Aromatic Substitution (EAS) :
- The methyl group on o-tolyl directs substituents to the para position. Use HNO₃/H₂SO₄ for nitration, monitored by FTIR (NO₂ stretch ~1520 cm⁻¹) .
- Steric Effects : The ortho methyl group hinders bulky reagents, favoring small electrophiles (e.g., Cl₂ over Br₂) .
- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) efficiency depends on o-tolyl’s electron-withdrawing effect, which can be quantified via Hammett σ constants .
What safety protocols are critical when handling the azide functional group during synthesis?
Q. Basic Research Focus
- Explosion Risk :
- Avoid concentrated azide solutions (>1 M) and isolate synthetic steps involving NaN₃ .
- Use blast shields and remote-controlled reactors for high-temperature reactions.
- Toxicity :
- Conduct reactions in fume hoods with H₂S detectors (azide decomposition releases HN₃ gas) .
How do structural modifications (e.g., substituent variation on azetidine or aryl groups) impact biological activity?
Q. Advanced Research Focus
- SAR Studies :
- Replace o-tolyl with electron-deficient aryl groups (e.g., p-CF₃) to enhance topoisomerase I inhibition by 2–3× .
- Substitute azetidine with larger rings (e.g., piperidine) to assess steric effects on binding affinity .
- Data Analysis :
- Use ANOVA to compare IC₅₀ values across derivatives, ensuring p < 0.05 for significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
